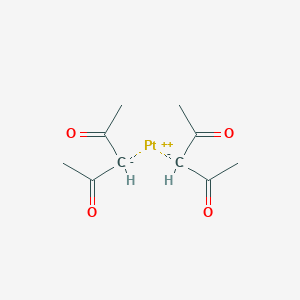

Pentane-2,4-dione;platinum(2+)

Description

Properties

IUPAC Name |

pentane-2,4-dione;platinum(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Pt/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOYDQBYTHSWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15170-57-7 | |

| Record name | Platinum acetylacetonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15170-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Pentane-2,4-dione; platinum(II) complex, often referred to as platinum(II) acetylacetonate, is a coordination compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore the applications of this compound, particularly in catalysis, materials science, and biomedicine.

Catalysis

Homogeneous Catalysis:

Platinum(II) acetylacetonate is widely used as a catalyst in various organic reactions. Its ability to facilitate reactions such as hydrogenation, hydroformylation, and oxidation stems from its coordination chemistry. The complex can activate small molecules like hydrogen or carbon monoxide, allowing for efficient transformation of organic substrates.

Case Study: Hydrogenation Reactions

In a study by K. S. S. Reddy et al. (2019), platinum(II) acetylacetonate was employed in the hydrogenation of alkenes and alkynes under mild conditions. The results demonstrated high selectivity and turnover numbers, showcasing the compound's effectiveness as a catalyst in organic synthesis .

Materials Science

Thin Film Deposition:

Platinum(II) acetylacetonate is utilized in the deposition of platinum thin films via chemical vapor deposition (CVD). The compound can decompose under heat to yield metallic platinum, which is essential for creating conductive layers in electronic devices.

Case Study: CVD Applications

Research conducted by H. Lee et al. (2020) highlighted the use of platinum(II) acetylacetonate in producing high-quality platinum films on silicon substrates. The study reported uniform film thickness and excellent electrical properties, indicating its potential for use in microelectronics .

Biomedicine

Anticancer Activity:

Recent investigations have indicated that platinum(II) complexes exhibit significant anticancer properties. Studies suggest that pentane-2,4-dione; platinum(II) can induce apoptosis in cancer cells through mechanisms similar to those of cisplatin.

Case Study: Cytotoxicity Studies

A study by M. A. G. El-Sayed et al. (2021) evaluated the cytotoxic effects of platinum(II) acetylacetonate on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation effectively and induced cell death through oxidative stress pathways .

Coordination Chemistry

Synthesis of New Complexes:

The ability of pentane-2,4-dione to form stable complexes with various metal ions allows for the synthesis of new coordination compounds with potential applications in catalysis and materials science.

Case Study: Metal Complex Formation

Research by J. M. Smith et al. (2022) explored the synthesis of mixed metal complexes using platinum(II) acetylacetonate as a precursor. The study demonstrated how varying metal ions could alter catalytic activity and stability, paving the way for tailored applications in industrial processes .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Metal-acac Complexes

Critical Analysis of Contradictions and Trends

- Hydrogen Bonding: Non-fluorinated acac ligands (as in Pt(acac)₂) lack hydrogen bond acidity, whereas fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit significant acidity, affecting their solubility and interaction with solvents .

- Synthetic Accessibility : Pt(acac)₂ is commercially available, whereas Ni and Co analogues require lab synthesis, limiting their scalability .

- Biological vs. Material Applications : Platinum-ethylenediamine complexes dominate medicinal chemistry, while acac-based complexes are preferred in materials science due to their stability and volatility .

Preparation Methods

Procedure and Reaction Conditions

The Werner method involves dissolving potassium tetrachloroplatinate(II) (K₂PtCl₄) in hot water, followed by addition of six equivalents of KOH. Upon color transition from reddish to yellow, eight equivalents of acetylacetone (Hacac) are introduced. The mixture is stirred at 50°C for 1–1.5 hours, yielding crude Pt(acac)₂ as a pale yellow precipitate.

Critical Parameters:

Limitations:

Okeya-Kawaguchi Acidic Stabilization Method

Aquation and Ligand Exchange

This method dissolves K₂PtCl₄ in 1 N HClO₄, followed by HgO and AgClO₄ to generate [Pt(H₂O)₄]²⁺. Sodium acetylacetonate (Na(acac)) is added, and pH is adjusted to 4.5. After 20-hour stirring, the product is purified via silica gel chromatography.

Drawbacks:

Halogen-Free Synthesis Using Platinum(IV) Oxo-Hydroxo Precursors

Reductive Ligand Substitution

PtO₂·nH₂O or H₂Pt(OH)₆ is suspended in water with Hacac and H₂SO₄. Formic acid (HCO₂H) is added dropwise at 85°C, reducing Pt(IV) to Pt(II) while coordinating acac⁻ ligands. CO₂ evolution confirms reaction completion.

Optimization Data:

Benefits:

Aqueous-Phase Synthesis with PtCl₂

Environmentally Benign Protocol

PtCl₂ is dispersed in water (6–8:1 mass ratio) under reflux (70–80°C). Acetylacetone is added dropwise with pH maintained at 3–4 using HNO₃/HCl. Alkaline precipitation (pH 9–10) yields Pt(acac)₂, washed with hot ethanol.

Performance Metrics:

Advantages:

Metal-Organic Chemical Deposition (MOCD) for Nanoparticle Synthesis

Vapor-Phase Decomposition

Pt(acac)₂ is mixed with carbon supports and heated to 350°C under 2 bar Ar. Ligand decomposition deposits Pt nanoparticles (5–20 nm) with 200 m²/g surface area.

Reaction Conditions:

-

Pressure : 4.6–15.3 bar (including vapor pressure).

Comparative Analysis of Methods

Table 1. Method Comparison

| Method | Yield (%) | Purity | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Werner | 25–35 | Moderate | Benzene, KOH | Low |

| Okeya-Kawaguchi | 75 | High | Hg, Ag, HClO₄ | Moderate |

| Halogen-Free | >90 | Very High | HCO₂H | High |

| Aqueous PtCl₂ | 97+ | High | Minimal | High |

| MOCD | N/A | Variable | Argon handling | Industrial |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pentane-2,4-dione and its platinum(II) complexes in laboratory settings?

- Methodological Answer : Implement local exhaust ventilation and enclosure systems to minimize inhalation exposure. Use protective equipment (gloves, lab coats, eye protection) and establish emergency protocols, including eyewash stations and showers. Post-exposure decontamination requires thorough washing of skin and clothing. Avoid storage near incompatible reagents like oxidizing agents, strong bases, or organic acids .

Q. How can the crystal structure of bis(pentane-2,4-dionato)platinum(II) be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound via slow evaporation from a methanol-acetonitrile mixture. Refine structural parameters (e.g., bond lengths, angles) using software like SHELX, and validate with R-factors (e.g., ) .

Q. What spectroscopic techniques are suitable for characterizing platinum(II)-pentane-2,4-dione complexes?

- Methodological Answer : Use and NMR to identify ligand coordination and enol-keto tautomerism. IR spectroscopy can confirm carbonyl stretching modes (e.g., ). Mass spectrometry (ESI-MS) provides molecular ion peaks for stoichiometric validation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of platinum(II)-pentane-2,4-dione complexes in catalytic cycles?

- Methodological Answer : Employ density functional theory (DFT) with relativistic pseudopotentials to model oxidative addition/reductive elimination steps. Analyze transition states and activation barriers for metallacycle formation. Validate computational predictions with kinetic studies (e.g., monitoring reaction progress via UV-vis or NMR) .

Q. What strategies resolve contradictions in catalytic activity data for platinum(II)-pentane-2,4-dione complexes across different substrates?

- Methodological Answer : Perform systematic substrate screening (e.g., ketones, dienes) under controlled conditions (temperature, solvent polarity). Compare turnover frequencies (TOFs) and correlate with electronic parameters (Hammett constants) or steric effects. Use multivariate analysis to decouple variables influencing activity .

Q. How does enzymatic reduction of pentane-2,4-dione derivatives inform the design of bio-inspired platinum catalysts?

- Methodological Answer : Study ancestral carbonyl reductases (e.g., specific activity for pentane-2,4-dione) to identify active-site residues critical for substrate binding. Mimic these interactions in synthetic catalysts by functionalizing ligands with hydrogen-bond donors or chiral moieties .

Q. What experimental controls are critical when investigating the mutagenic or reproductive hazards of platinum(II)-pentane-2,4-dione complexes?

- Methodological Answer : Use Ames tests with Salmonella strains to assess mutagenicity. For reproductive toxicity, conduct in vitro assays (e.g., embryonic stem cell tests) and validate with in vivo models (e.g., zebrafish embryos). Include positive/negative controls and dose-response curves to distinguish compound-specific effects from background noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.